N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is a complex organic compound featuring a thiazole ring, an oxadiazole ring, and a phenoxyacetamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in an ester compound.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the thiazole and oxadiazole intermediates with phenoxyacetamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial, antifungal, and anticancer activities
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.
Mechanism of Action
The mechanism of action of N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The thiazole and oxadiazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring and exhibit similar biological activities.
Oxadiazole Derivatives: Compounds with the oxadiazole ring are known for their antimicrobial and anticancer properties.
Uniqueness
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is unique due to the combination of the thiazole and oxadiazole rings with the phenoxyacetamide group, which may result in synergistic effects and enhanced biological activity compared to its individual components .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H14N4O3S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C15H14N4O3S/c1-9-13(23-10(2)16-9)14-18-19-15(22-14)17-12(20)8-21-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,17,19,20) |
InChI Key |
RXGYLIUFTJFXLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.